3-(Dimethylamino)-5-fluoropyridine-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

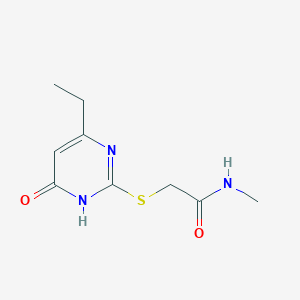

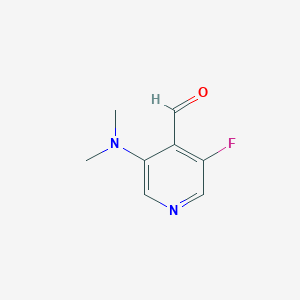

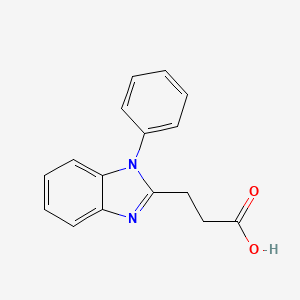

The compound “3-(Dimethylamino)-5-fluoropyridine-4-carbaldehyde” is a complex organic molecule. It likely contains a pyridine ring, which is a basic aromatic ring structure found in many important biological compounds . The “dimethylamino” group suggests the presence of a nitrogen atom bonded to two methyl groups, and the “5-fluoropyridine-4-carbaldehyde” part indicates a fluorine atom and a formyl group attached to the pyridine ring .

Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The amino group might participate in acid-base reactions, while the formyl group could be involved in nucleophilic addition reactions . The presence of the fluorine atom might also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with a pyridine ring often have a strong, unpleasant odor . The presence of the dimethylamino group might make the compound a weak base .Scientific Research Applications

Photophysical Properties and Fluorescent Probes

- Research on compounds similar to 3-(Dimethylamino)-5-fluoropyridine-4-carbaldehyde, such as 7-(Dimethylamino)coumarin-3-carbaldehyde, has delved into their photophysical properties, including Twisted Intramolecular Charge-Tranfer (TICT) state formation and specific solute-solvent interactions. These studies highlight the potential of these compounds as polarity probes for microenvironments and laser dyes due to their high fluorescent quantum yield in polar solvents M. Cigáň et al., 2013.

Chemical Synthesis and Reactivity

- Innovative synthesis techniques using related compounds have been explored for the creation of new pH-sensitive spin probes and for the study of reactions and interactions between peri-groups in naphthalene salts. This includes the synthesis of 5-alkylamino-4H-imidazole 3-oxides and the investigation of “through space” amide formations I. Kirilyuk et al., 2003; Amélie Wannebroucq et al., 2016.

Fluorescence and Sensing Applications

- The development of fluorescent probes based on similar compounds for the sensitive detection of aromatic aldehydes highlights the potential utility of this compound in analytical chemistry. These probes have been utilized for the fluorometric determination of aromatic aldehydes with high sensitivity and specificity A. Sano et al., 1987.

Application in Organic Electronics and Photonics

- The synthesis and investigation of new 3-fluoropyrroles derived from similar compounds underscore their significance in the development of organic electronics and photonic materials. These studies provide a foundation for understanding the electronic properties of this compound and its potential applications in these fields Riccardo Surmont et al., 2009.

Future Directions

properties

IUPAC Name |

3-(dimethylamino)-5-fluoropyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-11(2)8-4-10-3-7(9)6(8)5-12/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHLRFNNAXZMMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=C1C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2655288.png)

![2-(4-(Tert-butyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2655291.png)

![N-[(3Ar,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-yl]prop-2-enamide](/img/structure/B2655296.png)

![4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2655300.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2655303.png)

![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2655305.png)